Cas no 942145-05-3 (2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate)

2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate structure
942145-05-3 structure
Product name:2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate
CAS No:942145-05-3
MF:C19H27ClN4O3
MW:394.895683526993
CID:1983415
PubChem ID:58017401

2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)me thyl]-1-piperidinecarboxylate
    • (R)-TERT-BUTYL 3-((R)-(2-AZIDOETHOXY)(3-CHLOROPHENYL)METHYL)PIPERIDINE-1-CARBOXYLATE
    • tert-butyl (3R)-3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate
    • DB-223582
    • SCHEMBL13502916
    • 942145-05-3
    • 1,1-Dimethylethyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate
    • CS-M0728
    • DTXSID101119671
    • SQSFWWNXCPXGRJ-WBVHZDCISA-N
    • 2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate
    • Inchi: InChI=1S/C19H27ClN4O3/c1-19(2,3)27-18(25)24-10-5-7-15(13-24)17(26-11-9-22-23-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13H2,1-3H3/t15-,17+/m1/s1
    • InChI Key: SQSFWWNXCPXGRJ-WBVHZDCISA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 394.1771684g/mol
  • Monoisotopic Mass: 394.1771684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų
  • XLogP3: 4.8

2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057106-100mg
(R)-tert-Butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
942145-05-3 97%
100mg
¥23190.00 2024-04-24
Chemenu
CM482523-50mg
(R)-tert-butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)Methyl)piperidine-1-carboxylate
942145-05-3 95%+
50mg
$2758 2022-08-31
Chemenu
CM482523-100mg
(R)-tert-butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)Methyl)piperidine-1-carboxylate
942145-05-3 95%+
100mg
$4599 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057106-50mg
(R)-tert-Butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
942145-05-3 97%
50mg
¥12840.00 2024-04-24

Additional information on 2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate

Introduction to 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate (CAS No. 942145-05-3)

2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate, identified by its CAS number 942145-05-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex stereochemistry and functional group diversity, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate incorporates several key features that contribute to its potential biological activity. The presence of a piperidine ring, which is a common motif in many bioactive molecules, suggests that this compound may exhibit properties such as receptor binding affinity and metabolic stability. Additionally, the substitution patterns around the piperidine core, including the (R)-(2-azidoethoxy) and (3-chlorophenyl)methyl groups, introduce regions of high chemical diversity that can be exploited for tuning pharmacological properties.

In recent years, there has been a growing interest in the development of novel compounds with piperidine scaffolds due to their demonstrated efficacy in modulating various biological pathways. For instance, piperidine derivatives have been extensively studied for their potential applications in central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The specific arrangement of substituents in 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate may confer unique interactions with target proteins or enzymes, making it a valuable scaffold for structure-based drug design.

One of the most intriguing aspects of this compound is its chiral center at the (3R) position. The stereochemical configuration of this center can significantly influence the biological activity and pharmacokinetic properties of the molecule. Studies have shown that enantiomeric purity is often critical for the efficacy and safety of pharmaceutical agents, and thus compounds like 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate are carefully synthesized to ensure high enantiomeric excess.

The (R)-(2-azidoethoxy) moiety is another key feature that warrants further investigation. Azido groups are well-known for their reactivity and have been utilized in various synthetic transformations as well as in medicinal chemistry for their ability to introduce specific functional groups into molecular frameworks. The presence of this group in 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate suggests potential applications in click chemistry or as a precursor for generating more complex derivatives through subsequent chemical modifications.

The (3-chlorophenyl)methyl group adds another layer of complexity to the molecular structure. Chloro-substituted aromatic rings are frequently found in pharmaceuticals due to their ability to enhance lipophilicity and metabolic stability. The interaction between this group and other parts of the molecule could play a crucial role in determining the overall pharmacological profile of 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets more accurately. These tools have been instrumental in guiding the design and optimization of novel compounds like 2-methyl-2-propanyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate. By leveraging these technologies, scientists can identify potential lead compounds with high affinity and selectivity for their intended targets, thereby accelerating the drug discovery process.

The synthesis of CAS No. 942145-05-3 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as stereoselective synthesis are employed to achieve the desired stereochemical configuration at each chiral center. The use of advanced catalytic systems and protecting group strategies has also been crucial in facilitating the synthesis of this complex molecule.

Once synthesized, CAS No. 942145-05-3 is subjected to rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed information about the molecular structure, confirming the identity and purity of the compound before it proceeds to biological testing.

In vitro studies are conducted to evaluate the biological activity of CAS No. 942145-05-3 against various targets relevant to human health. These studies often involve enzyme inhibition assays, receptor binding assays, and cell-based assays to assess potency, selectivity, and pharmacokinetic properties. The results from these experiments provide valuable insights into the potential therapeutic applications of this compound.

The integration of machine learning algorithms into drug discovery workflows has also enhanced our ability to predict promising candidates like CAS No. 942145-05-3 based on large datasets of known bioactive molecules. These algorithms can identify structural features that correlate with biological activity, allowing researchers to prioritize compounds for experimental validation more efficiently.

Future research directions may include exploring derivative structures generated from CAS No. 942145-05-3 through structural analogs or chemical modifications. By systematically altering specific functional groups or stereochemical centers, scientists can optimize potency, selectivity, and pharmacokinetic profiles for therapeutic applications.

The role of high-throughput screening (HTS) techniques cannot be overstated in modern drug discovery. HTS allows researchers to rapidly test thousands of compounds against multiple biological targets simultaneously, providing a wealth of data for identifying lead candidates like CAS No. 942145-05-3.

The development pipeline for novel pharmaceutical agents often involves transitioning from preclinical studies to clinical trials once promising candidates are identified. This transition requires extensive safety evaluations and dosimetry studies before human testing can begin.

The collaboration between academic researchers, industry scientists, and regulatory agencies is essential for advancing compounds like CAS No. 942145-05-3 through the drug development pipeline efficiently while ensuring compliance with regulatory standards.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd